![molecular formula C17H12Cl2O2 B3041652 6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one CAS No. 332104-59-3](/img/structure/B3041652.png)
6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one
Overview
Description
6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. It was first introduced in the 1980s and has since become a popular herbicide due to its effectiveness and low toxicity.
Mechanism of Action
6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This leads to the accumulation of phytoene, a precursor of carotenoids, and a decrease in the levels of lycopene and other carotenoids. This, in turn, leads to a decrease in the photosynthetic capacity of the plant, leading to its death.
Biochemical and Physiological Effects
6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one has been found to have low toxicity in mammals and is considered safe for use in agriculture. However, it can have adverse effects on non-target organisms such as fish, birds, and bees. Studies have shown that 6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one can accumulate in soil and water, leading to long-term effects on the environment.
Advantages and Limitations for Lab Experiments
6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one is a useful herbicide for laboratory experiments due to its effectiveness and low toxicity. However, its use should be limited to controlled environments to prevent adverse effects on non-target organisms.
Future Directions
Future research on 6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one could focus on developing more effective and environmentally friendly herbicides based on its mechanism of action. Additionally, studies could be conducted to investigate the long-term effects of 6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one on the environment and non-target organisms. Finally, research could be conducted to explore the potential use of 6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one in other fields such as medicine and biotechnology.
Scientific Research Applications
6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the death of the weed due to a lack of energy production.
properties
IUPAC Name |
6-chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O2/c1-9-6-15-13(8-14(9)19)10(2)16(17(20)21-15)11-4-3-5-12(18)7-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUDDMHUAIDSIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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